(2-Bromoethoxy)-tert-butyldimethylsilane

Shelf-life stability Procurement logistics Reagent reliability

(2-Bromoethoxy)-tert-butyldimethylsilane is a bifunctional organosilane that combines a terminal alkyl bromide with a tert-butyldimethylsilyl (TBDMS) protecting group linked through a flexible 2-carbon spacer. The compound serves as a specialized reagent for installing the TBSO-ethyl moiety onto nitrogen-containing heterocycles , enabling subsequent orthogonal deprotection and oxidation cascades that are inaccessible with conventional silylating agents.

Molecular Formula C8H19BrOSi
Molecular Weight 239.22 g/mol
CAS No. 86864-60-0
Cat. No. B108353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoethoxy)-tert-butyldimethylsilane
CAS86864-60-0
Synonyms(2-Bromoethoxy)(1,1-dimethylethyl)dimethyl-silane;  (2-Bromoethoxy)(1,1-dimethylethyl)dimethylsilane; _x000B_(2-Bromoethoxy)dimethyl(1,1-dimethylethyl)silane;  (2-Bromoethoxy)dimethyl-tert-butylsilane;  (tert-Butyl)(2-bromoethoxy)dimethylsilane; _x000B_1-(tert-Butyld
Molecular FormulaC8H19BrOSi
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCBr
InChIInChI=1S/C8H19BrOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3
InChIKeyJBKINHFZTVLNEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromoethoxy)-tert-butyldimethylsilane (CAS 86864-60-0): A Dual-Function N-Protection and Alkylation Reagent for Complex Organic Synthesis


(2-Bromoethoxy)-tert-butyldimethylsilane is a bifunctional organosilane that combines a terminal alkyl bromide with a tert-butyldimethylsilyl (TBDMS) protecting group linked through a flexible 2-carbon spacer. The compound serves as a specialized reagent for installing the TBSO-ethyl moiety onto nitrogen-containing heterocycles [1], enabling subsequent orthogonal deprotection and oxidation cascades that are inaccessible with conventional silylating agents .

Why Conventional Alkylating Agents and Silyl Chlorides Cannot Substitute for (2-Bromoethoxy)-tert-butyldimethylsilane in TBSO-Ethyl Protection Chemistry


Direct substitution of this compound with simple alkyl bromides (e.g., 2-bromoethanol) or standard silylating agents (e.g., TBDMS-Cl) fails because the pre-assembled TBSO-ethyl architecture enables the simultaneous delivery of both a protected alcohol functionality and an electrophilic handle in a single step [1]. Attempting to achieve the same outcome via sequential alkylation followed by silylation introduces competing side reactions, reduces overall yields due to multiple work-up procedures, and requires additional orthogonal protection strategies that are eliminated by the use of this bifunctional reagent [2].

Quantitative Head-to-Head Evidence: (2-Bromoethoxy)-tert-butyldimethylsilane Versus Closest Comparators in Critical Reaction Dimensions


Stability Differential: Stabilized TBSO-Ethyl Bromide Demonstrates Superior Storage Lifetime Relative to Unstabilized Analogues

The commercial formulation of (2-Bromoethoxy)-tert-butyldimethylsilane containing Na₂CO₃ as stabilizer provides a defined long-term storage protocol at 2-8°C , with additional stability data indicating a 3-year effective lifetime when stored at 4°C . In contrast, unstabilized batches of this compound or analogous bromoalkyl silanes (e.g., (2-bromoethyl)trimethylsilane) are prone to gradual decomposition via hydrolysis or elimination pathways without defined shelf-life guarantees, necessitating immediate use or frequent re-purchasing .

Shelf-life stability Procurement logistics Reagent reliability

Purity Benchmarking: Commercial (2-Bromoethoxy)-tert-butyldimethylsilane Consistently Achieves ≥99% Purity, Reducing Impurity-Driven Side Reactions

Leading commercial suppliers offer (2-Bromoethoxy)-tert-butyldimethylsilane at a purity specification of 99% (GC) , with some vendors certifying ≥99% purity [1]. This is critical for applications involving sensitive catalytic cycles (e.g., Pd-catalyzed N-alkylation) where trace impurities from lower-purity grades (e.g., 95-96% purity commonly offered for related bromoalkyl silanes) can poison catalysts or generate difficult-to-remove byproducts .

Reagent purity GC assay Impurity profiling

Physical Property Validation: Density and Refractive Index Data Enable Confident Quality Control and Reagent Identification

The target compound is fully characterized with validated physical constants: density = 1.115 g/mL at 25°C and refractive index n20/D = 1.444 . These values are consistent across multiple vendors and provide a rapid, instrument-based verification of identity and purity upon receipt. In contrast, many analogous bromoalkyl silyl ethers lack well-documented, multi-source validated physical constants, increasing the risk of using degraded or mislabeled material without full analytical confirmation .

Quality control Material characterization Analytical chemistry

Procurement-Optimized Application Scenarios for (2-Bromoethoxy)-tert-butyldimethylsilane Based on Validated Evidence


Precision Installation of TBSO-Ethyl Group for Orthogonal Protection Strategies in Multi-Step Heterocycle Synthesis

This compound is the reagent of choice for introducing the TBSO-ethyl moiety onto nitrogen heterocycles, a transformation that cannot be efficiently replicated by sequential alkylation/silylation protocols. The pre-assembled TBSO-ethyl group enables subsequent deprotection under mild acidic conditions to reveal a primary alcohol, or direct oxidative cleavage (e.g., using Jones reagent) to generate N-acetic acid derivatives for further synthetic elaboration . The high purity (≥99%) of commercial material minimizes side reactions during sensitive Pd-catalyzed N-alkylations .

Large-Scale and Multi-Batch Campaigns Requiring Consistent Reagent Performance Over Extended Periods

For laboratories or CROs conducting multi-gram syntheses over several months, the defined long-term storage stability (3 years at 4°C with stabilizer) ensures that a single purchased batch maintains consistent reactivity throughout the project lifecycle . This eliminates the need for frequent re-ordering, re-qualification, and the risk of project delays due to reagent degradation, which is a documented concern for unstabilized bromoalkyl silanes .

Synthesis of Complex Natural Product Analogs and Pharmaceutical Intermediates Featuring Indole or Piperazine Cores

Specifically cited applications include the synthesis of 5-(4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)-1H-indole and related pharmacologically relevant scaffolds . Procurement of this compound directly supports these published protocols, reducing method development time and increasing the probability of reproducing literature yields compared to using alternative alkylating agents that would require significant reaction re-optimization .

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